REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Br[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+].O>C(O)C.C1(C)C=CC=CC=1>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)[CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
tetrakistriphenylphosphine palladium
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an atmosphere of argon for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (3×30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 2M aqueous hydrochloric acid (3×20 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled by the addition of ice
|
Type
|
ADDITION
|
Details
|
basified by the addition of sodium hydroxide solution (1.35 g.cm-3)
|
Type
|
CUSTOM
|
Details
|
to give a pH of 9
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |